

# Licochalcone C: A Technical Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Licochalcone C

Cat. No.: B1675292

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IUPAC Name: (E)-3-[4-hydroxy-2-methoxy-3-(3-methylbut-2-enyl)phenyl]-1-(4-hydroxyphenyl)prop-2-en-1-one

CAS Number: 144506-14-9

## Core Compound Details

Parameter	Value	Reference
Molecular Formula	C <sub>21</sub> H <sub>22</sub> O <sub>4</sub>	[1][2][3]
Molecular Weight	338.40 g/mol	[1][2][3]
Appearance	Solid powder	[3]
Solubility	Soluble in DMF, DMSO, and Ethanol	
Storage	Short term (days to weeks) at 0-4°C, long term (months to years) at -20°C in a dry, dark environment.	[3]

## Biological Activities and Therapeutic Potential

**Licochalcone C**, a flavonoid isolated from the roots of Glycyrrhiza species, notably Glycyrrhiza inflata, has garnered significant attention within the scientific community for its diverse

pharmacological properties.[2][4] This retrochalcone exhibits potent anti-inflammatory, anticancer, and antioxidant activities, making it a promising candidate for further investigation in drug development.[4][5]

## Anti-inflammatory Activity

**Licochalcone C** demonstrates significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[1] Studies have shown that it can attenuate the inflammatory cascade induced by lipopolysaccharide (LPS) by repressing the translocation of nuclear factor- $\kappa$ B (NF- $\kappa$ B).[1] This inhibition leads to a downstream reduction in the expression of pro-inflammatory molecules such as inducible nitric oxide synthase (iNOS), intercellular adhesion molecule-1 (ICAM-1), and vascular cell adhesion molecule-1 (VCAM-1). [1] Concurrently, **Licochalcone C** upregulates the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/endothelial nitric oxide synthase (eNOS) signaling pathway, which plays a protective role in cardiac function during sepsis-induced inflammation.[1]

## Anticancer Activity

The anticancer properties of **Licochalcone C** have been observed in various cancer cell lines. It has been shown to inhibit the proliferation of human colorectal cancer cells, including those resistant to oxaliplatin.[2] The mechanisms underlying its anticancer effects are multifaceted and involve the induction of apoptosis and cell cycle arrest.[2][6] **Licochalcone C** can trigger the generation of reactive oxygen species (ROS) and disrupt the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases.[2] Furthermore, it has been found to target and inhibit the kinase activities of epidermal growth factor receptor (EGFR) and Akt, both of which are crucial for cancer cell survival and proliferation.[2]

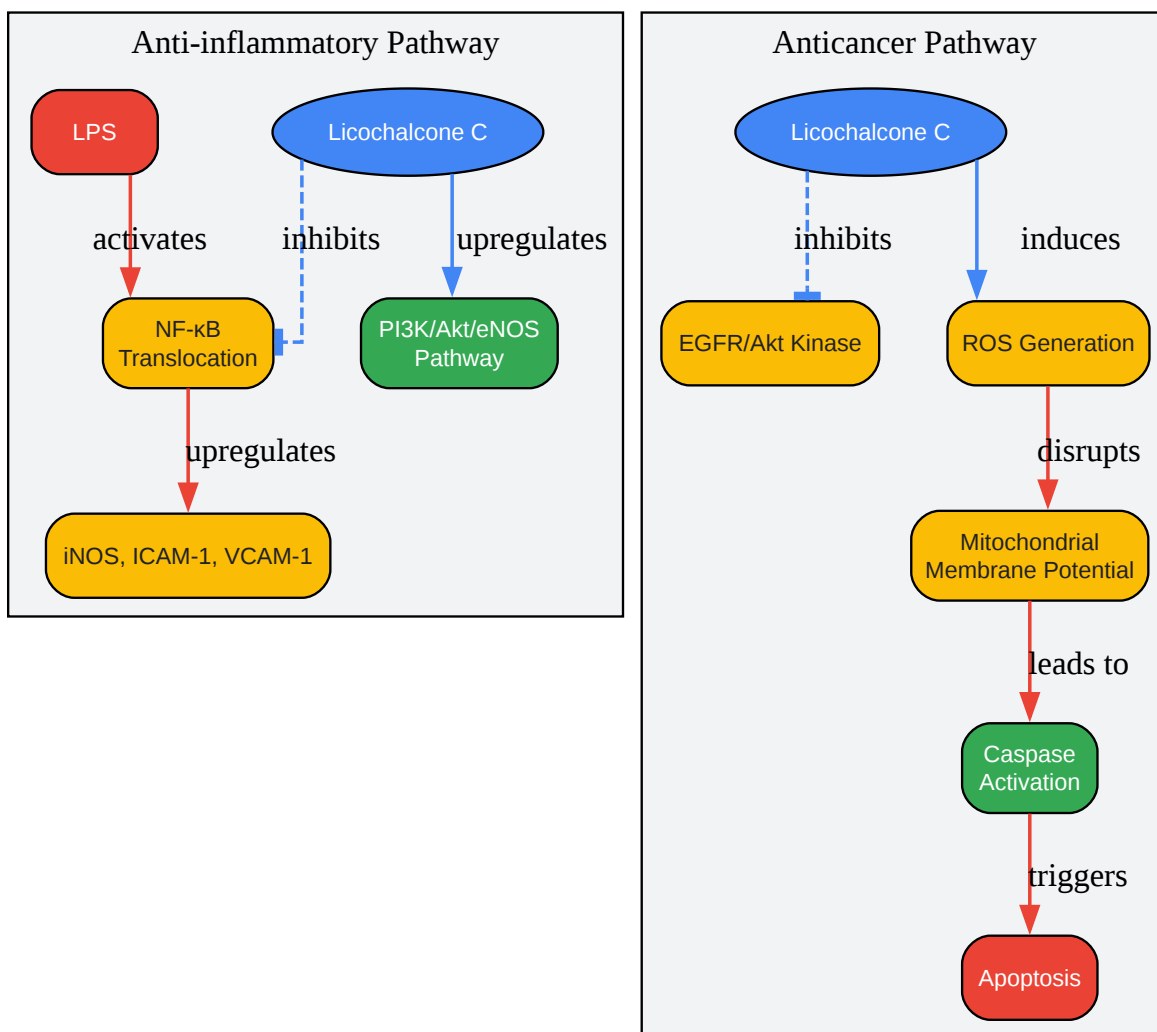
Cell Line	Cancer Type	Noted Effect	IC <sub>50</sub> Value
HCT116	Colorectal Cancer	Inhibition of proliferation	16.6 $\mu$ M
HCT116-OxR	Oxaliplatin-Resistant Colorectal Cancer	Inhibition of proliferation	Not specified
T24	Bladder Cancer	68% proliferation inhibition at 45 $\mu$ g/mL	Not specified
MCF7	Breast Cancer	47% proliferation inhibition at 45 $\mu$ g/mL	Not specified
A549	Lung Cancer	40% proliferation inhibition at 45 $\mu$ g/mL	Not specified
HepG2	Liver Cancer	Not specified	50.8 $\mu$ M
HN22	Oral Cancer	Not specified	23.8 $\mu$ M
HSC4	Oral Cancer	Not specified	27.1 $\mu$ M
KYSE 30	Esophageal Cancer	Not specified	28.0 $\mu$ M
KYSE 70	Esophageal Cancer	Not specified	36.0 $\mu$ M
KYSE 410	Esophageal Cancer	Not specified	19.0 $\mu$ M
KYSE 450	Esophageal Cancer	Not specified	28.0 $\mu$ M
KYSE 510	Esophageal Cancer	Not specified	26.0 $\mu$ M

## Antioxidant Activity

**Licochalcone C** possesses potent antioxidant properties, contributing to its protective effects against cellular damage.<sup>[5][7]</sup> It has been shown to modulate the antioxidant network by influencing the activity of enzymes such as superoxide dismutase, catalase, and glutathione peroxidase.<sup>[5][7]</sup> By scavenging free radicals and reducing oxidative stress, **Licochalcone C** helps to mitigate the cellular damage associated with various pathological conditions, including inflammation and cancer.<sup>[5]</sup>

## Signaling Pathways Modulated by Licochalcone C

The biological activities of **Licochalcone C** are mediated through its interaction with several key cellular signaling pathways.



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Signaling pathways modulated by **Licochalcone C**.

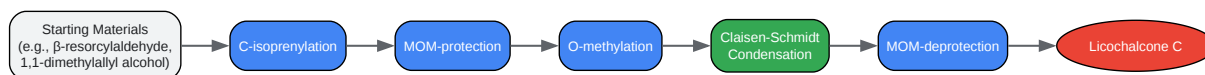
## Experimental Protocols

## Extraction and Isolation of Licochalcone C from *Glycyrrhiza inflata*

- **Extraction:** The powdered roots of *Glycyrrhiza inflata* are extracted with chloroform at room temperature. The process is repeated multiple times to ensure a comprehensive extraction of compounds.[8][9]
- **Concentration:** The resulting chloroform extract is concentrated under reduced pressure to yield a residue.[9]
- **Chromatography:** The residue is subjected to column chromatography over Sephadex LH-20 using methanol as the eluent to separate the different components.[9] Further purification can be achieved using semi-preparative HPLC.[9]

## Chemical Synthesis of Licochalcone C

A concise four-step synthesis of **Licochalcone C** has been reported, employing an acid-mediated Claisen-Schmidt condensation as the key step.[5][7] This synthetic route provides a more efficient and scalable alternative to isolation from natural sources.[5][7]



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General workflow for the chemical synthesis of **Licochalcone C**.

## In Vitro Biological Assays

- **Cell Viability Assay (MTT Assay):**
  - Cells are seeded in 96-well plates and allowed to adhere overnight.
  - The cells are then treated with varying concentrations of **Licochalcone C** for a specified duration (e.g., 24 or 48 hours).

- MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals.
- The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
- The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability.[\[2\]](#)
- Intracellular ROS Detection:
  - Cells are treated with **Licochalcone C**.
  - Following treatment, the cells are washed with PBS and stained with a ROS-sensitive fluorescent probe (e.g., Muse™ Oxidative Stress Reagent) at 37°C in the dark.
  - The fluorescence intensity, which is proportional to the level of intracellular ROS, is measured using a flow cytometer or a fluorescence microscope.[\[2\]](#)
- Western Blotting:
  - Cells are lysed to extract total protein.
  - Protein concentration is determined using a protein assay (e.g., BCA assay).
  - Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
  - The membrane is blocked to prevent non-specific antibody binding.
  - The membrane is incubated with primary antibodies specific to the target proteins (e.g., NF-κB, iNOS, Akt, p-Akt).
  - After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.
  - The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[\[1\]](#)

## Conclusion

**Licochalcone C** is a natural product with a compelling profile of biological activities, including anti-inflammatory, anticancer, and antioxidant effects. Its ability to modulate multiple critical signaling pathways underscores its therapeutic potential. The availability of both efficient extraction and synthetic protocols facilitates further research into its mechanisms of action and its development as a potential therapeutic agent for a range of diseases. This guide provides a foundational overview for researchers and drug development professionals interested in exploring the scientific and clinical possibilities of **Licochalcone C**.

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